Cas no 839700-67-3 (N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine)

N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine structure
839700-67-3 structure
Product Name:N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
CAS No:839700-67-3
MF:C16H23N7O2
MW:345.399522066116
CID:5475920
Update Time:2025-05-17

N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine Chemical and Physical Properties

Names and Identifiers

    • 2-N-[3-(dimethylamino)propyl]-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
    • N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
    • Inchi: 1S/C16H23N7O2/c1-11-5-7-12(8-6-11)19-15-13(23(24)25)14(17)20-16(21-15)18-9-4-10-22(2)3/h5-8H,4,9-10H2,1-3H3,(H4,17,18,19,20,21)
    • InChI Key: QZBHEQSGRWOOPD-UHFFFAOYSA-N
    • SMILES: C1(NCCCN(C)C)=NC(N)=C([N+]([O-])=O)C(NC2=CC=C(C)C=C2)=N1

N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine Pricemore >>

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Additional information on N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Introduction to N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine (CAS No. 839700-67-3)

N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This tricyclic nitropyrimidine derivative exhibits a unique structural framework characterized by a nitropyrimidine core substituted with various functional groups. The presence of dimethylamino and 4-methylphenyl substituents imparts distinct electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.

The compound's molecular formula and CAS number, 839700-67-3, denote its specific chemical identity and provide a standardized reference for researchers. Its synthesis involves multi-step organic reactions, including nitration, alkylation, and condensation processes, which require precise control over reaction conditions to achieve high yield and purity. The nitropyrimidine scaffold is particularly interesting due to its potential biological activity, which has been the focus of numerous studies in recent years.

In recent years, there has been a surge in research on nitropyrimidine derivatives due to their diverse pharmacological properties. These compounds have shown promise as intermediates in the synthesis of antiviral, anticancer, and anti-inflammatory agents. Specifically, the nitro group in the pyrimidine ring can be bioactivated through reduction to an amine, which can then participate in further chemical transformations. This reactivity makes nitropyrimidines valuable building blocks for drug discovery.

The N2-3-(dimethylamino) substituent on the propyl chain enhances the compound's solubility in polar solvents and may influence its interaction with biological targets. Dimethylamino groups are commonly found in pharmacologically active molecules due to their ability to modulate receptor binding affinity and metabolic stability. The 4-methylphenyl group provides additional steric hindrance and electronic effects that can fine-tune the compound's pharmacokinetic profile.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of nitropyrimidine derivatives with greater accuracy. Molecular docking studies have identified potential binding interactions between this compound and various therapeutic targets, including kinases and transcription factors. These virtual screening approaches have accelerated the drug discovery process by prioritizing promising candidates for experimental validation.

In vitro studies have begun to elucidate the mechanism of action of N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine. Initial results suggest that it may inhibit specific enzymatic pathways involved in cancer cell proliferation. The nitro group's ability to undergo redox cycling could generate reactive oxygen species that disrupt tumor growth. Additionally, the dimethylamino moiety may enhance drug delivery by improving membrane permeability.

The synthesis of this compound has been optimized for scalability and cost-effectiveness, making it accessible for industrial applications. Green chemistry principles have been incorporated into the synthetic route to minimize waste and reduce environmental impact. Solvent recovery systems and catalytic processes have been employed to enhance efficiency while maintaining high product quality.

The future of this compound lies in its potential as a lead molecule for novel therapeutics. Ongoing research aims to modify its structure to improve potency and reduce side effects. By leveraging cutting-edge techniques such as combinatorial chemistry and high-throughput screening, scientists hope to identify derivatives with enhanced pharmacological profiles.

The role of computational modeling in understanding the behavior of N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine cannot be overstated. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These insights are crucial for designing experiments that maximize yield and minimize unwanted byproducts during synthesis.

The compound's stability under various storage conditions has been thoroughly evaluated to ensure its suitability for industrial use. Stability studies indicate that it remains intact under controlled temperature and humidity levels when stored in appropriate containers. This stability is essential for maintaining batch-to-batch consistency during large-scale production.

In conclusion, N2-3-(dimethylamino)propyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for therapeutic development while adhering to modern scientific standards of safety and efficacy. As research continues to uncover new applications for this compound, it is poised to play a vital role in addressing unmet medical needs.

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